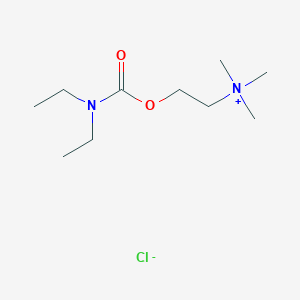
Ethanaminium, 2-(((diethylamino)carbonyl)oxy)-N,N,N-trimethyl-, chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanaminium, 2-(((diethylamino)carbonyl)oxy)-N,N,N-trimethyl-, chloride is a quaternary ammonium compound. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a quaternary ammonium center and a diethylamino group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanaminium, 2-(((diethylamino)carbonyl)oxy)-N,N,N-trimethyl-, chloride typically involves the reaction of trimethylamine with diethylaminoethyl chloride in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as chromatography, further enhances the quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanaminium, 2-(((diethylamino)carbonyl)oxy)-N,N,N-trimethyl-, chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different amine derivatives.
Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide or potassium cyanide are employed.
Major Products
The major products formed from these reactions include various amine derivatives, oxides, and substituted quaternary ammonium compounds.
Applications De Recherche Scientifique
Ethanaminium, 2-(((diethylamino)carbonyl)oxy)-N,N,N-trimethyl-, chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis.
Biology: The compound is employed in the study of cell membrane dynamics and ion transport.
Industry: The compound is used in the formulation of cleaning agents and disinfectants.
Mécanisme D'action
The mechanism of action of Ethanaminium, 2-(((diethylamino)carbonyl)oxy)-N,N,N-trimethyl-, chloride involves its interaction with cell membranes. The quaternary ammonium center disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This property makes it an effective antimicrobial agent. Additionally, the compound can interact with various molecular targets, including proteins and enzymes, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Diethylamino)ethanol: A tertiary alkanolamine used in the preparation of quaternary ammonium salts.
N,N-Diethylethanolamine: Another tertiary amine with similar applications in organic synthesis.
Uniqueness
Ethanaminium, 2-(((diethylamino)carbonyl)oxy)-N,N,N-trimethyl-, chloride stands out due to its quaternary ammonium structure, which imparts unique physicochemical properties. Its ability to act as a phase transfer catalyst and its antimicrobial activity are particularly noteworthy.
Propriétés
Numéro CAS |
63951-47-3 |
|---|---|
Formule moléculaire |
C10H23ClN2O2 |
Poids moléculaire |
238.75 g/mol |
Nom IUPAC |
2-(diethylcarbamoyloxy)ethyl-trimethylazanium;chloride |
InChI |
InChI=1S/C10H23N2O2.ClH/c1-6-11(7-2)10(13)14-9-8-12(3,4)5;/h6-9H2,1-5H3;1H/q+1;/p-1 |
Clé InChI |
SZRKKAQIDOFZHV-UHFFFAOYSA-M |
SMILES canonique |
CCN(CC)C(=O)OCC[N+](C)(C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


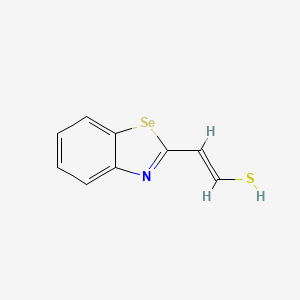
![1-[2,2-Dichloro-1-(4-ethoxyphenyl)propyl]-4-methoxybenzene](/img/structure/B14502734.png)
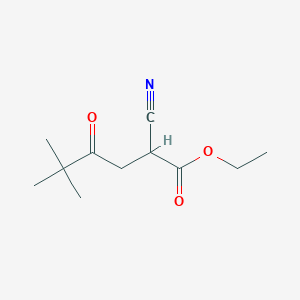

![Ethanol, 2-[2-(tridecyloxy)ethoxy]-, hydrogen phosphate](/img/structure/B14502758.png)
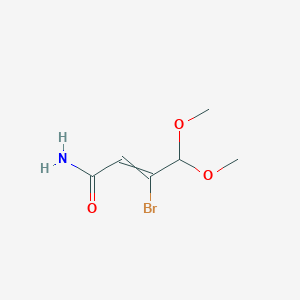

![4-[(1,3-Dithiolan-2-ylidene)amino]phenol](/img/structure/B14502776.png)

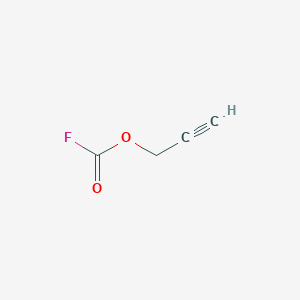



![(2-Chlorophenyl)[5-chloro-2-(1H-pyrrol-1-yl)phenyl]methanone](/img/structure/B14502815.png)
